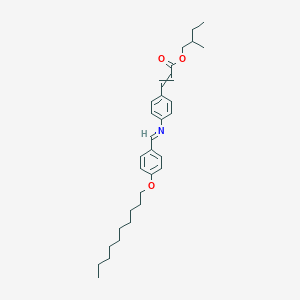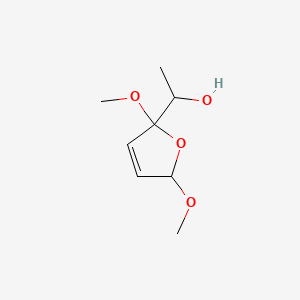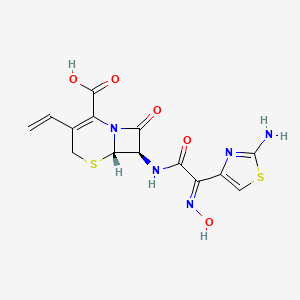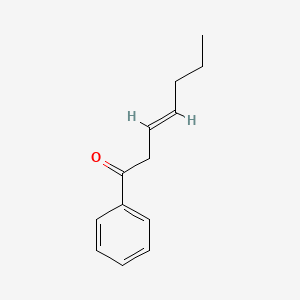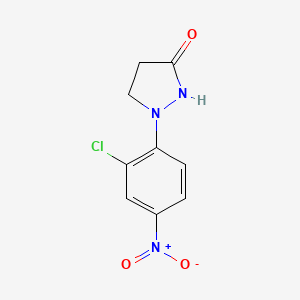
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that features a pyrazolidinone ring substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine derivatives. One common method includes the cyclization of 2-chloro-4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under mild conditions . The reaction is often catalyzed by acids or bases, and the yields are generally high.
Industrial Production Methods
Industrial production of this compound may involve solvent-free methods to enhance efficiency and reduce environmental impact. For example, ball milling techniques have been employed to synthesize similar compounds, providing a greener alternative to traditional solvent-based methods .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones with different substituents.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridine hydrochloride in pyridine is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products Formed
Oxidation: Formation of pyrazolidin-3,5-dione derivatives.
Reduction: Formation of 2-amino-4-chlorophenylpyrazolidin-3-one.
Substitution: Formation of various substituted pyrazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new pharmaceuticals due to its pharmacological activities.
Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
4-Substituted Pyrazolidinones: These compounds have various substituents at the 4-position, affecting their pharmacological properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other pyrazolidinone derivatives, making it a valuable compound for further research and development .
Propiedades
Número CAS |
56063-87-7 |
|---|---|
Fórmula molecular |
C9H8ClN3O3 |
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8ClN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-4-3-9(14)11-12/h1-2,5H,3-4H2,(H,11,14) |
Clave InChI |
FQHVIQXWFXTMJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

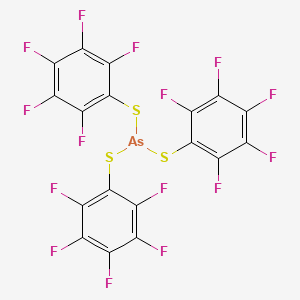
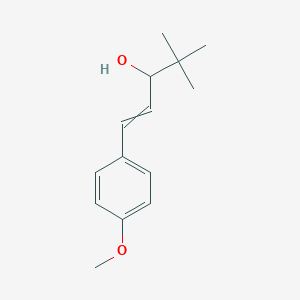
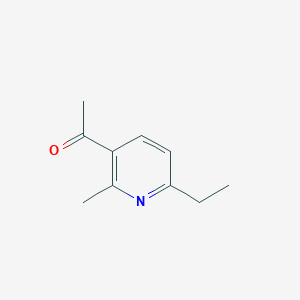
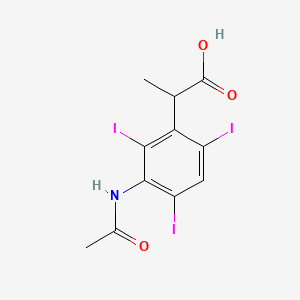
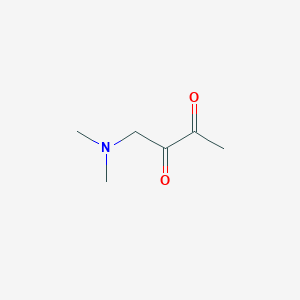
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
